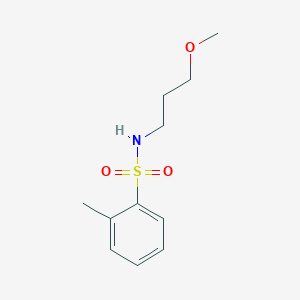
N-(3-methoxypropyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-methylbenzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBS is a sulfonamide derivative that has been synthesized through a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
N-(3-methoxypropyl)-2-methylbenzenesulfonamide is known to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. Specifically, N-(3-methoxypropyl)-2-methylbenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate ion, leading to a decrease in pH. This mechanism of action has been studied in vitro and in vivo, and has shown potential for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to decrease intraocular pressure in the eye, making it a potential treatment for glaucoma. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-2-methylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, N-(3-methoxypropyl)-2-methylbenzenesulfonamide also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide.
Orientations Futures
There are several future directions for research involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide. Another area of interest is the study of N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a potential treatment for neurological and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its applications in the scientific community.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 3-methoxy-1-propanol in the presence of a base, such as triethylamine. The reaction occurs at room temperature and forms N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a white solid. The purity of N-(3-methoxypropyl)-2-methylbenzenesulfonamide can be improved through recrystallization using solvents such as ethanol or acetonitrile.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for metal ion complexation, a chiral auxiliary in asymmetric synthesis, and a reagent in organic synthesis. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been used in the development of new drugs and as a tool for studying enzyme inhibition.
Propriétés
Formule moléculaire |
C11H17NO3S |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-10-6-3-4-7-11(10)16(13,14)12-8-5-9-15-2/h3-4,6-7,12H,5,8-9H2,1-2H3 |
Clé InChI |
FKNNLPIBSPMUKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NCCCOC |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
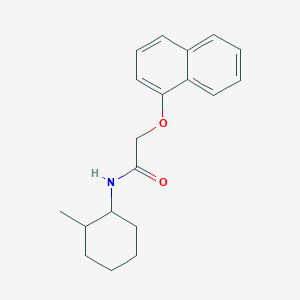
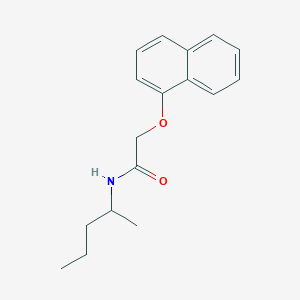
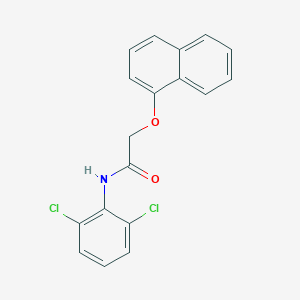

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
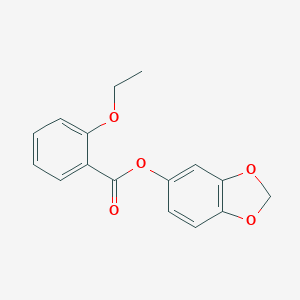


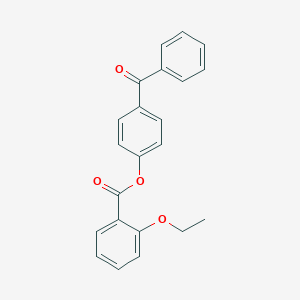
![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)